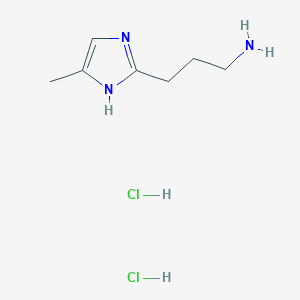

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Description

Propriétés

IUPAC Name |

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPSSCDSLGMNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535021 | |

| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732205-71-9 | |

| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 3-Acetylpyridine

The foundational step in the synthesis involves bromination of 3-acetylpyridine to yield α-bromo-3-acetylpyridine hydrobromide. This reaction is conducted in glacial acetic acid saturated with hydrogen bromide (HBr), with liquid bromine added dropwise at room temperature. The exothermic nature of the reaction necessitates precise temperature control (20–25°C) to prevent side reactions such as over-bromination or decomposition. Post-reaction, crystallization is induced by adding diethyl ether, yielding the hydrobromide salt with >85% purity after washing with anhydrous ether.

Thiourea-Mediated Condensation

N-(3-Bromopropyl)phthalimide is condensed with thiourea in anhydrous ethanol under reflux conditions (78°C, 6–8 hours). This step replaces the bromine atom with a thiourea moiety, forming an intermediate thiolate. The solvent is evaporated under reduced pressure, and the residue is purified via ultrasonication in tetrahydrofuran (THF) to remove unreacted starting materials.

Imidazole Ring Closure

The thiolate intermediate reacts with α-bromo-3-acetylpyridine hydrobromide in acetonitrile, facilitated by diisopropylethylamine (DIPEA) as a non-nucleophilic base. This step promotes nucleophilic aromatic substitution, cyclizing the structure into the imidazole core. The reaction proceeds at ambient temperature (25°C) for 12 hours, achieving 70–75% conversion efficiency. Post-reaction workup involves dichloromethane extraction and drying over anhydrous sodium sulfate.

Hydrazinolysis and Salt Formation

The phthalimide-protected amine undergoes hydrazinolysis using hydrazine hydrate in ethanol (50°C, 4 hours), cleaving the protecting group to release the primary amine. Subsequent treatment with hydrochloric acid in isopropanol yields the dihydrochloride salt, which is recrystallized from ethanol/ether mixtures to ≥98% purity.

Alternative Pathways: Palladium-Catalyzed Coupling and Reductive Amination

Reductive Amination of Imidazole Carbaldehydes

Reductive amination of 5-methyl-1H-imidazole-2-carbaldehyde with propan-1-amine, using sodium cyanoborohydride in methanol, represents a theoretical alternative. However, this route faces challenges due to the instability of the aldehyde intermediate and competing over-reduction side reactions.

Comparative Analysis of Methodologies

The convergent method remains superior for industrial applications due to its reliance on inexpensive reagents (e.g., HBr, thiourea) and minimal purification requirements. In contrast, palladium-based approaches, while shorter, incur high catalyst costs and lack validation for this specific compound.

Optimization Strategies and Process Chemistry

Solvent Selection for Cyclization

Replacing acetonitrile with dimethylformamide (DMF) in the ring-closure step increases reaction rates but complicates purification due to higher boiling points. Kinetic studies indicate acetonitrile optimizes the balance between reaction efficiency (k = 0.15 min⁻¹) and workup simplicity.

Acidic Workup and Salt Stabilization

The dihydrochloride salt exhibits hygroscopicity, necessitating strict humidity control during isolation. X-ray diffraction studies reveal that recrystallization from ethanol/ether (3:1 v/v) produces a monohydrate crystalline form with enhanced stability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Research and Industrial Relevance

- Discontinued Products : Both the target compound and its benzimidazole analog (CAS: 630091-53-1) are marked as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

- Pharmacological Potential: While the target compound lacks explicit activity data, structural analogs (e.g., pyrimidine-imidazole hybrids in ) show promise as enzyme inhibitors, highlighting the importance of heterocyclic diversity in drug design .

Activité Biologique

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a synthetic organic compound notable for its structural features, including an imidazole ring and an amine group. This compound, with the molecular formula C₇H₁₄Cl₂N₃ and a molecular weight of approximately 175.66 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

The compound's structure allows it to interact with various biological targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological macromolecules, which may influence their activity. This property positions this compound as a candidate for further studies in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various bacterial strains. For instance, similar imidazole derivatives have demonstrated activity against multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens . The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL, indicating strong efficacy against resistant strains.

2. Antifungal Activity

- Preliminary studies suggest that this compound may also possess antifungal activity. Compounds with similar structural characteristics have been reported to inhibit the growth of fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

3. Cytotoxicity

- In vitro studies evaluating cytotoxicity have shown varying degrees of effectiveness against cancer cell lines such as A549 (human lung adenocarcinoma). While specific data on this compound is limited, related imidazole derivatives have exhibited significant cytotoxic effects, reducing cell viability significantly compared to control treatments like cisplatin .

Table 1: Comparative Biological Activity of Imidazole Derivatives

| Compound Name | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| 3-(5-Methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride | Antimicrobial | 0.0039 - 0.025 | S. aureus |

| Similar Imidazole Derivative A | Antifungal | 0.0048 - 0.039 | C. albicans |

| Similar Imidazole Derivative B | Cytotoxicity | N/A | A549 cells |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally similar to 3-(5-Methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride. The results indicated that compounds exhibiting a methyl substitution on the imidazole ring often showed enhanced activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling imidazole derivatives with propan-1-amine precursors using reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with triethylamine as a base. For example, in analogous imidazole-based syntheses, stoichiometric ratios of reactants (1:1 molar ratio of imidazole to amine), reflux durations (~5 hours), and post-reaction purification via recrystallization (e.g., ethyl acetate) are critical for yield optimization .

- Key Parameters : Monitor reaction progress via TLC or HPLC to minimize side products. Adjust solvent polarity to enhance intermediate solubility and reduce byproduct formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm proton environments (e.g., imidazole ring protons at δ 6.5–7.5 ppm and methyl groups at δ 2.0–2.5 ppm) .

- HPLC/MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Verify stoichiometry (C:H:N:Cl ratios) to confirm dihydrochloride salt formation .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store under inert conditions (argon or nitrogen) at –20°C in airtight, light-protected containers. Stability studies on similar imidazole derivatives indicate hydrolysis sensitivity in aqueous environments; lyophilization is recommended for aqueous stock solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodology :

Modify Substituents : Introduce functional groups (e.g., halogens, alkyl chains) at the imidazole 5-methyl position or propan-1-amine backbone to assess impact on target binding (e.g., enzyme inhibition) .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., histamine receptors) and guide synthetic priorities .

Validate Experimentally : Test analogs in vitro (e.g., receptor binding assays) and correlate computational predictions with empirical data .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize Assays : Ensure consistent experimental conditions (e.g., cell lines, buffer pH, incubation times) to minimize variability .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates to confirm reproducibility .

- Theoretical Alignment : Link discrepancies to differences in target specificity or off-target effects using pathway analysis tools (e.g., KEGG, Reactome) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

- Methodology :

- Animal Models : Use rodents for bioavailability studies, administering the compound via IV, oral, or IP routes. Monitor plasma concentrations via LC-MS/MS over 24–72 hours .

- Metabolite Profiling : Identify major metabolites using high-resolution mass spectrometry (HRMS) and compare with in vitro liver microsome data .

- Tissue Distribution : Employ radiolabeled analogs (e.g., 14C-labeled) to quantify organ-specific accumulation .

Methodological Frameworks

Q. What analytical techniques are critical for detecting degradation products?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A/B), and hydrolytic conditions (acidic/alkaline pH).

- UPLC-QTOF : Identify degradation products via untargeted metabolomics workflows and fragment ion analysis .

Q. How to integrate this compound into multidisciplinary research (e.g., drug discovery or materials science)?

- Methodology :

- Collaborative Workflows : Partner with computational chemists for virtual screening and material scientists for surface functionalization (e.g., nanoparticle conjugation) .

- Cross-Validation : Validate biological activity in parallel with physicochemical profiling (e.g., solubility, logP) to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.